Cyclobenzaprine-d3 Hydrochloride

Description

Propriétés

IUPAC Name |

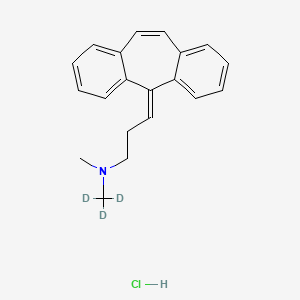

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661877 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184983-42-3 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1184983-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The preparation of Cyclobenzaprine-d3 Hydrochloride involves a one-pot process that includes reacting 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride. The reaction mass undergoes hydrolysis and dehydration without isolating the intermediate compound in the presence of aqueous hydrochloric acid solution . This method is advantageous due to its compact process, low cost, high yield, and suitability for large-scale industrial production . Another method involves the formation of radical anions through an electrochemical process, which ignites the reaction, leading to high purity and efficiency .

Analyse Des Réactions Chimiques

Synthetic Reactions

Cyclobenzaprine-d3 hydrochloride is synthesized via a Grignard reaction followed by acid-catalyzed dehydration and salt formation. The deuterium atoms are introduced during the preparation of the Grignard reagent ( ).

Key Steps:

Yield & Purity :

Stability and Reactivity

The compound exhibits stability under controlled conditions but reacts with incompatible agents ( ).

Reactivity Profile:

Metabolic Pathways:

Isotope Effect :

- Deuterium at the dimethylamino group may reduce CYP-mediated demethylation rates, prolonging half-life ( ).

Performance Data:

| Parameter | Value |

|---|---|

| Retention Time | Matches cyclobenzaprine within 0.1 min ( ). |

| Ionization Efficiency | [M+H]⁺ m/z 315.0 (vs. 312.0 for non-deuterated) ( ). |

| Detection Limit | ≤1 ng/mL in plasma ( ). |

Hazard Data:

| Parameter | Value |

|---|---|

| Oral LD₅₀ | 100,000 mg/kg (rat) ( ). |

| Skin/Eye Contact | Causes irritation; use sealed goggles and gloves ( ). |

| Storage | -20°C, desiccated ( ). |

Applications De Recherche Scientifique

Pharmacological Properties

- Chemical Structure : Cyclobenzaprine-d3 hydrochloride retains the core structure of cyclobenzaprine but includes deuterium atoms, which may alter its pharmacokinetics and metabolic pathways.

- Bioavailability : The oral bioavailability of cyclobenzaprine is approximately 55%, with a half-life of about 18 hours. Cyclobenzaprine-d3 could exhibit similar or enhanced bioavailability due to its modified structure .

- Mechanism of Action : While the precise mechanism is not fully understood, cyclobenzaprine-d3 is believed to exert its effects through serotonin receptor antagonism and norepinephrine reuptake inhibition .

Muscle Spasm Relief

This compound is primarily used for treating muscle spasms due to acute musculoskeletal conditions. Clinical studies have demonstrated significant efficacy in reducing pain and improving range of motion compared to placebo and other muscle relaxants such as diazepam .

Fibromyalgia Management

There is emerging evidence suggesting that cyclobenzaprine may also be effective in managing fibromyalgia symptoms, including pain relief and sleep disturbances. A randomized controlled trial indicated potential benefits for patients suffering from post-traumatic stress disorder (PTSD), showing improvements in sleep quality and psychosocial functioning .

Case Study 1: Efficacy in Acute Lower Back Pain

A double-blind study compared cyclobenzaprine to placebo and diazepam in patients with acute lower back pain. Results indicated that patients receiving cyclobenzaprine experienced greater reductions in pain scores and improvements in functional mobility within the first week of treatment .

Case Study 2: Fibromyalgia Symptoms

In a clinical trial focused on fibromyalgia, participants treated with cyclobenzaprine reported significant reductions in pain levels and improved sleep quality compared to those receiving placebo. The study highlighted the drug's potential role in managing chronic pain syndromes beyond its traditional use for acute muscle spasms .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments for muscle spasms:

| Treatment | Efficacy Level | Duration of Effect | Side Effects |

|---|---|---|---|

| Cyclobenzaprine-d3 | High | Short-term (2-3 weeks) | Drowsiness, dry mouth |

| Diazepam | Moderate | Short-term | Sedation, dependency |

| Placebo | Low | N/A | None |

Mécanisme D'action

The exact mechanism of action of Cyclobenzaprine-d3 Hydrochloride is not fully elucidated. it is known to work centrally on the brainstem to relieve skeletal muscle spasms without interfering with muscle function . Cyclobenzaprine, the non-deuterated form, antagonizes muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptors, contributing to its muscle relaxant and sedative effects . These interactions help reduce muscle hyperactivity and associated pain .

Comparaison Avec Des Composés Similaires

Cyclobenzaprine Hydrochloride (Non-Deuterated)

- Molecular Formula : C₂₀H₂₁N·HCl (molecular weight: 311.85) .

- Key Differences: Isotopic Mass Shift: Cyclobenzaprine-d3 exhibits a +3 Da mass shift (m/z 279.2 vs. 276.2 for the parent ion), enabling distinct detection in MS . Purity Standards: Non-deuterated Cyclobenzaprine Hydrochloride has a USP-defined purity range of 98.0–102.0%, with strict impurity limits (e.g., ≤0.15% for Cyclobenzaprine N-Oxide) . Application: Therapeutic use as a muscle relaxant vs. analytical use of the deuterated form .

Metabolites and Degradation Products

- Desmethyl Cyclobenzaprine :

- Cyclobenzaprine N-Oxide :

Related Tricyclic Compounds

- Amitriptyline :

- Doxepin Hydrochloride :

Analytical and Functional Comparisons

Mass Spectrometry Parameters

Purity and Impurity Profiles

Activité Biologique

Cyclobenzaprine-d3 hydrochloride is a deuterated analog of cyclobenzaprine, a centrally acting muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

The exact mechanism of action of cyclobenzaprine, including its deuterated form, is not fully understood. However, it is believed to function primarily at the supraspinal level, particularly within the brainstem. Key points regarding its mechanism include:

- Serotonergic and Noradrenergic Modulation : Cyclobenzaprine acts as an antagonist at various serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and alpha-adrenergic receptors, which may contribute to its muscle relaxant effects by inhibiting descending pathways that facilitate muscle tone .

- Antihistamine Activity : The compound exhibits antihistaminic properties that are thought to contribute to its sedative effects, similar to tricyclic antidepressants .

- Inhibition of Motor Neuron Activity : It reduces the activity of efferent alpha and gamma motor neurons, likely through inhibition of coeruleus-spinal or reticulospinal pathways .

Pharmacokinetics

This compound shares pharmacokinetic properties with its parent compound. Key pharmacokinetic parameters include:

Clinical Efficacy

Clinical studies have evaluated the efficacy of cyclobenzaprine in various populations. For instance:

- A study involving 1,405 patients with acute muscle spasms demonstrated that doses of cyclobenzaprine (5 mg and 10 mg) significantly improved patient-rated outcomes compared to placebo. The onset of relief was noted within three to four doses .

- Lower doses (e.g., 5 mg TID) were found equally effective as higher doses (10 mg TID) but with a reduced incidence of sedation, indicating a potential for dose optimization in clinical settings .

Adverse Effects

Common adverse effects associated with cyclobenzaprine include:

- Somnolence : A frequent side effect that can limit daily activities.

- Dry Mouth : Another common complaint among users.

- Potential for Abuse : Although not as pronounced as with some other muscle relaxants, caution is advised due to possible misuse in certain populations .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic use of cyclobenzaprine in specific conditions:

- Chronic Pain Management : In patients with chronic pain syndromes, cyclobenzaprine has been shown to improve sleep quality and reduce pain intensity.

- Post-Surgical Recovery : Patients recovering from orthopedic surgeries reported significant reductions in muscle spasms when treated with cyclobenzaprine alongside physical therapy.

Q & A

Basic Research Question

- Storage : Aliquot and store at -20°C (short-term) or -80°C (long-term) to prevent freeze-thaw degradation.

- Solubility : Prepare stock solutions in methanol or DMSO, ensuring concentrations ≤10 mM to avoid precipitation.

- Shelf Life : Use within 1 month at -20°C or 6 months at -80°C .

How should researchers interpret thermodynamic parameters from binding studies involving Cyclobenzaprine Hydrochloride?

Advanced Research Question

Thermodynamic data (ΔH°, ΔS°) derived from van’t Hoff plots indicate binding forces:

- ΔH° < 0 and ΔS° > 0 : Hydrophobic interactions dominate (e.g., Cyclobenzaprine’s tricyclic core binding to HSA’s hydrophobic pockets).

- ΔH° < 0 and ΔS° < 0 : Hydrogen bonding or van der Waals forces prevail. Validate with molecular docking to identify residue-level interactions .

What experimental conditions affect the stability of this compound in biological samples?

Advanced Research Question

- pH Sensitivity : Avoid alkaline conditions (pH >8) to prevent deuterium exchange or degradation.

- Temperature Control : Process samples at 4°C and use ice baths during extraction to minimize thermal degradation.

- Enzymatic Activity : Add protease inhibitors in tissue homogenates to prevent metabolic breakdown .

How should ex vivo permeation studies using this compound be designed?

Advanced Research Question

- Tissue Preparation : Use fresh porcine esophageal mucosa or similar models, pre-equilibrated in PBS (pH 7.4).

- Dosing : Apply this compound in isotonic saline with permeation enhancers (e.g., 1% Tween 80).

- Validation : Measure IS recovery (>85%) and tissue integrity using transepithelial electrical resistance (TEER) .

What methods verify the isotopic purity of this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.